4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione
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Overview
Description
4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives and pyrroloquinoline precursors. Common synthetic routes may involve:
Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Vinylation: Introduction of the vinyl group to the 3,4-dichlorophenyl moiety.
Piperidinylation: Attachment of the piperidine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific methods would depend on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl or piperidine moieties.
Reduction: Reduction reactions could target the quinoline or vinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study receptor interactions or enzyme activities.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione exerts its effects would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the dichlorophenyl, vinyl, piperidine, and pyrroloquinoline moieties, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
27388-40-5 |
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Molecular Formula |
C26H23Cl2N3O2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-[(E)-2-(3,4-dichlorophenyl)ethenyl]-2-(2-piperidin-1-ylethyl)pyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C26H23Cl2N3O2/c27-19-10-8-17(16-20(19)28)9-11-22-24-23(18-6-2-3-7-21(18)29-22)25(32)31(26(24)33)15-14-30-12-4-1-5-13-30/h2-3,6-11,16H,1,4-5,12-15H2/b11-9+ |
InChI Key |
FMEXYMLLUKMJGC-PKNBQFBNSA-N |
Isomeric SMILES |
C1CCN(CC1)CCN2C(=O)C3=C(C2=O)C(=NC4=CC=CC=C43)/C=C/C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3=C(C2=O)C(=NC4=CC=CC=C43)C=CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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